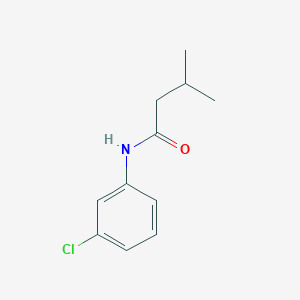

N-(3-chlorophenyl)-3-methylbutanamide

Description

N-(3-Chlorophenyl)-3-methylbutanamide is a substituted amide featuring a 3-chlorophenyl group attached to a 3-methylbutanamide backbone. The 3-chlorophenyl group is critical for electronic and steric interactions, influencing both chemical reactivity and biological target binding .

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6H2,1-2H3,(H,13,14) |

InChI Key |

KLTDHMOBSBIUMK-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide

- Structure : The 3-chlorophenyl group in the target compound is replaced with a 4-chlorophenyl moiety, and a pyridine-2-methyl group is appended to the amide nitrogen.

- Synthesis : Prepared from 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylamine .

- Key Properties: Crystal structure: Monoclinic (space group P2₁/n), stabilized by intermolecular hydrogen bonds. Antifungal activity: Exhibits efficacy against Botrytis cinerea and Gibberella zeae (inhibition rates >70% at 50 µg/mL).

- The pyridine group introduces basicity, which could improve solubility and membrane permeability .

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

- Structure: Features a sulfonylamino linker and a 3-(trifluoromethyl)phenyl group.

- Key Properties: Molecular weight: ~425.8 g/mol (higher than the target compound due to sulfonyl and trifluoromethyl groups).

- Comparison: The trifluoromethyl group is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in target proteins.

N-(3-Chlorophenyl)phenothiazine-10-carboxamide

- Structure: Incorporates a phenothiazine ring system instead of the simple benzamide backbone.

- Key Properties: Molecular weight: 352.8 g/mol; XLogP3 = 5 (indicating high lipophilicity). Extended π-conjugation through the phenothiazine system may enhance interactions with aromatic residues in enzymes.

- Comparison: The bulky phenothiazine moiety could limit bioavailability but improve binding to flat, hydrophobic regions of targets like neurotransmitter receptors .

N-Cyclohexyl-3-methylbutanamide

- Structure : Replaces the 3-chlorophenyl group with a cyclohexyl ring.

- Likely reduced electrophilicity compared to chlorophenyl analogs.

- This compound is primarily used in synthetic intermediates rather than bioactive applications .

N-(3-Chlorophenyl)-3-nitrobenzamide

- Structure : Substitutes the 3-methylbutanamide chain with a nitrobenzamide group.

- Key Properties :

- Molecular weight: 276.68 g/mol; nitro group introduces strong electron-withdrawing effects.

- Comparison: The nitro group may increase oxidative stability but could also confer toxicity risks. No bioactivity data is available, though similar nitroaromatic compounds are often explored as enzyme inhibitors .

Structural and Functional Analysis Table

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Bioactivity/Applications | Key Differences from Target Compound |

|---|---|---|---|---|

| N-(3-Chlorophenyl)-3-methylbutanamide | 3-Chlorophenyl, 3-methylbutanamide | ~211.7 (estimated) | Insufficient data | Reference compound |

| N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide | 4-Chlorophenyl, pyridine-2-methyl | 302.79 | Antifungal | Chlorine position, pyridine substituent |

| 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | Sulfonylamino, trifluoromethylphenyl | ~425.8 | Unknown | Enhanced polarity, trifluoromethyl group |

| N-(3-Chlorophenyl)phenothiazine-10-carboxamide | Phenothiazine ring | 352.8 | Potential CNS targeting | Bulky aromatic system, higher lipophilicity |

| N-Cyclohexyl-3-methylbutanamide | Cyclohexyl | 183.3 | Synthetic intermediate | Non-aromatic, no chlorine |

| N-(3-Chlorophenyl)-3-nitrobenzamide | Nitrobenzamide | 276.68 | Unknown | Nitro group, altered electronic profile |

Mechanistic and Reactivity Insights

- Electronic Effects : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Analogs with nitro or trifluoromethyl groups exhibit stronger electron withdrawal, which may enhance binding to electrophile-sensitive targets .

- Antifungal vs. Anti-inflammatory Activity: Structural variations significantly alter bioactivity. Pyridine and sulfonyl groups favor antifungal applications, while phenothiazine systems may target neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.